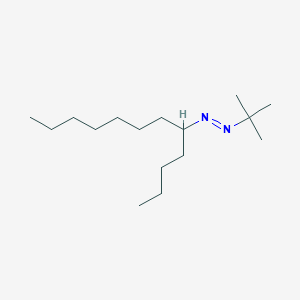
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is an organic compound with the molecular formula C16H34N2 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a dodecyl-substituted diazonium salt. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under an inert atmosphere to prevent oxidation. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted diazenes.
Scientific Research Applications
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other diazene derivatives.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene exerts its effects involves interactions with molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butyl and dodecyl groups may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-tert-Butyl-2-(hexyl)diazene: Similar structure but with a shorter hexyl chain.
(E)-1-tert-Butyl-2-(octyl)diazene: Similar structure with an octyl chain.
(E)-1-tert-Butyl-2-(decyl)diazene: Similar structure with a decyl chain.
Uniqueness
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is unique due to its longer dodecyl chain, which may impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
88630-99-3 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
tert-butyl(dodecan-5-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-6-8-10-11-12-14-15(13-9-7-2)17-18-16(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
QQBXECHSRSPXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC)N=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
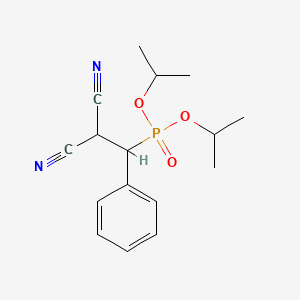

![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
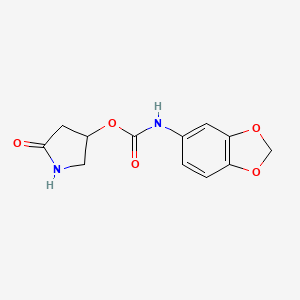
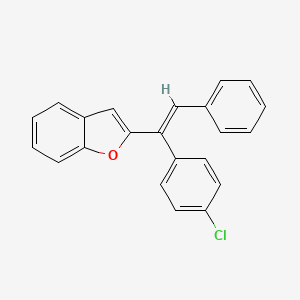
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
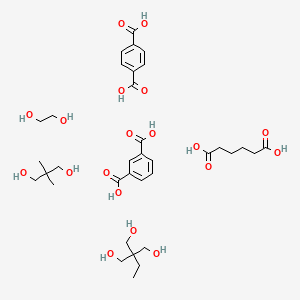
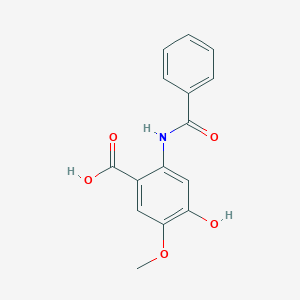
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
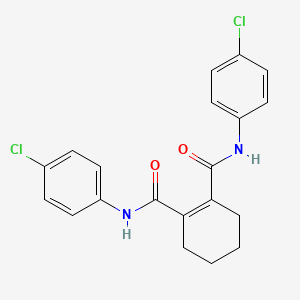
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
